N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring, along with the pyridine and benzamide moieties, contributes to its potential as a pharmacologically active molecule.
Preparation Methods
The synthesis of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide involves multiple steps, starting from commercially available reagents. One common synthetic route includes the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The final product is obtained through a Suzuki coupling reaction with various aryl boronic acids . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
These compounds share the oxazole ring but differ in their additional functional groups and specific biological activities
Properties
Molecular Formula |
C21H16ClN3O4 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H16ClN3O4/c1-27-14-8-12(9-15(11-14)28-2)20(26)24-13-5-6-17(22)16(10-13)21-25-19-18(29-21)4-3-7-23-19/h3-11H,1-2H3,(H,24,26) |
InChI Key |
OKVQVYVJTFOSJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4)OC |
Origin of Product |
United States |
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